2-(1,3-Benzoxazol-2-ylthio)nicotinonitrile
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Overview
Description
Scientific Research Applications
Molecular and Crystalline Structures
Research on compounds related to 2-(1,3-Benzoxazol-2-ylthio)nicotinonitrile, such as 3-(benzoxazol-2-ylthio)-3-phenyl-2-propenonitrile, has revealed interesting molecular and crystalline structures. Studies using X-ray diffraction and 1H NMR have found these compounds to possess nonplanar isomers with layered structures due to π–π stacking. This suggests potential applications in materials science, particularly in designing materials with specific structural properties (Afonin et al., 2018).
Synthesis and Applications in Medicinal Chemistry
A related area of research involves the synthesis of indazole 2-oxides, which are derived from reactions involving compounds similar to 2-(1,3-Benzoxazol-2-ylthio)nicotinonitrile. These compounds have been used in the synthesis of anticancer agents and experimental drugs, indicating the potential of benzoxazole derivatives in pharmaceutical development (Senadi et al., 2017).
Polybenzoxazine Synthesis
In polymer chemistry, benzoxazine monomers with phenylnitrile functional groups have been synthesized and characterized. These compounds, related to 2-(1,3-Benzoxazol-2-ylthio)nicotinonitrile, have shown improved thermal stability and glass transition temperature compared to polybenzoxazines without phenylnitrile groups, indicating their potential in creating advanced polymeric materials (Qi et al., 2009).
Role in Chemical Defense Mechanisms
The benzoxazole heterocycle, a key feature in 2-(1,3-Benzoxazol-2-ylthio)nicotinonitrile, has been extensively researched for its bioactivity and ecological role. Benzoxazinones, a class of compounds including benzoxazoles, show potential in developing natural herbicide models and understanding plant chemical defense mechanisms (Macias et al., 2009).
Synthesis of Fluorophore-based Nicotinonitriles
The synthesis of nicotinonitriles incorporating pyrene and fluorene moieties, related to 2-(1,3-Benzoxazol-2-ylthio)nicotinonitrile, has been achieved through a domino reaction. These compounds exhibit strong blue-green fluorescence, suggesting applications in materials science and as fluorophores in various fields (Hussein et al., 2019).
Future Directions
properties
IUPAC Name |
2-(1,3-benzoxazol-2-ylsulfanyl)pyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7N3OS/c14-8-9-4-3-7-15-12(9)18-13-16-10-5-1-2-6-11(10)17-13/h1-7H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVSAQNHUBOSAOG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)SC3=C(C=CC=N3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,3-Benzoxazol-2-ylthio)nicotinonitrile |
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